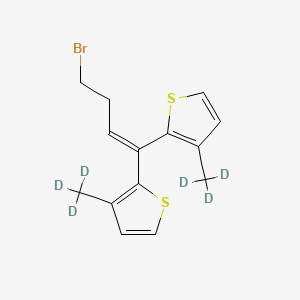

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene

説明

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene is a deuterated bis-thiophene derivative characterized by a conjugated 4-bromo-1-butenylidene bridge linking two 3-methyl-d6-thiophene rings. The incorporation of deuterium (d6) at the methyl groups enhances its stability and alters vibrational spectra, making it advantageous for spectroscopic studies and isotopic tracing in chemical or pharmacological research .

特性

IUPAC Name |

2-[4-bromo-1-[3-(trideuteriomethyl)thiophen-2-yl]but-1-enyl]-3-(trideuteriomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXSGXVUQKRSCK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 3-Methyl-d3-thiophene Precursors

Deuteration of the methyl groups is typically achieved via acid-catalyzed hydrogen-deuterium (H-D) exchange . In this process, 3-methylthiophene is refluxed with deuterated water (D₂O) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C for 48–72 hours. The reaction proceeds via electrophilic substitution, replacing all three hydrogens in the methyl group with deuterium:

Yields exceeding 95% isotopic purity are achievable, as validated by mass spectrometry.

Coupling via 4-Bromo-1-butenylidene Linkage

The central butenylidene bridge is constructed using a Wittig-Horner reaction between two equivalents of 3-methyl-d3-thiophene-2-carbaldehyde and 1,4-dibromo-2-butene. The reaction employs triethyl phosphite as a reducing agent and tetrahydrofuran (THF) as the solvent:

The bromine atom at the 4-position of the butenylidene chain remains intact, serving as a reactive site for further functionalization.

Critical Parameters in Deuteration and Purification

Solvent and Catalyst Selection

Deuteration efficiency depends on solvent polarity and catalyst activity. Polar aprotic solvents like dimethylformamide (DMF) enhance proton exchange rates but may degrade thiophene rings at elevated temperatures. Nonpolar solvents (e.g., toluene) paired with AlCl₃ offer a balance between reaction rate and stability.

Purification via Column Chromatography

Crude product purification employs silica gel chromatography with a hexane-ethyl acetate gradient (9:1 to 4:1). The deuterated compound elutes earlier than non-deuterated analogs due to reduced polarity. Post-purification analysis via ¹H NMR confirms deuterium incorporation by the absence of methyl proton signals at δ 2.1–2.3 ppm.

Analytical Validation and Challenges

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 342.96 [M]⁺, consistent with C₁₄H₉D₆⁷⁹BrS. Isotopic patterns confirm six deuterium atoms, with a 99.2% isotopic purity threshold required for commercial standards.

Challenges in Scale-Up

-

Deuterium Loss : Prolonged heating (>72 hours) during deuteration leads to back-exchange with atmospheric moisture, reducing isotopic purity.

-

Bridge Isomerization : The butenylidene linkage may isomerize from trans to cis under acidic conditions, necessitating strict pH control (pH 6–8).

Comparative Data on Synthetic Routes

化学反応の分析

Types of Reactions

2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

科学的研究の応用

2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene has several scientific research applications:

Chemistry: It is used in the synthesis of various organic compounds and as a reference standard in analytical chemistry.

Biology: The compound is used in the study of GABA uptake inhibitors and their effects on biological systems.

Industry: The compound is used in the production of proline derivatives and other industrial chemicals.

作用機序

The mechanism of action of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene involves its interaction with GABA receptors. The compound acts as a GABA uptake inhibitor, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft. This leads to enhanced GABAergic neurotransmission and potential therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison with Tebrophen (3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-Tetrol)

- Structural Differences :

- Tebrophen features a biphenyl core with four bromine atoms and hydroxyl groups , while the target compound utilizes thiophene rings (sulfur-containing heterocycles) connected via a brominated butenylidene bridge.

- The deuterated methyl groups in the target compound contrast with tebrophen’s hydroxyl groups, which confer hydrophilicity and hydrogen-bonding capability.

- Tebrophen features a biphenyl core with four bromine atoms and hydroxyl groups , while the target compound utilizes thiophene rings (sulfur-containing heterocycles) connected via a brominated butenylidene bridge.

- Electronic Properties: Tebrophen’s polyphenolic structure allows for redox activity, whereas the thiophene-based compound’s conjugated system may enhance charge transport, relevant for organic semiconductors.

- Conformational Flexibility :

Comparison with N-(4-Bromophenyl)-2-(2-Thienyl)acetamide Derivatives

- Core Structure: The acetamide derivative contains a single thiophene linked to a bromophenyl group via an amide bond , whereas the target compound has two thiophenes bridged by a conjugated system.

- Biological Relevance :

Comparison with ABTS and DPPH Antioxidant Assay Standards

- Modified ABTS assays optimized for low-pH environments could theoretically evaluate such properties, though this remains speculative without direct data.

Research Implications and Limitations

- Synthetic Applications: The bromine atom in the target compound positions it for Suzuki-Miyaura cross-coupling reactions, a common strategy in organobromine chemistry to build complex architectures.

- Spectroscopic Advantages : Deuterated methyl groups reduce signal overlap in NMR, aiding structural elucidation .

- Knowledge Gaps: No direct studies on the target compound’s crystallography, reactivity, or biological activity are cited in the evidence. Comparisons rely on structural analogs like tebrophen and thiophene-acetamide derivatives.

生物活性

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene, with CAS number 1346604-31-6, is a synthetic compound known for its potential biological activities, particularly as a GABA uptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H9D6BrS2

- Molecular Weight : 333.34 g/mol

- Appearance : Yellow oil

- Solubility : Soluble in dichloromethane

The primary biological activity attributed to this compound is its role as a GABA uptake inhibitor . By inhibiting the reuptake of gamma-aminobutyric acid (GABA), it increases GABA availability in the synaptic cleft, enhancing GABAergic neurotransmission. This mechanism is significant in the context of neurological disorders where GABAergic signaling is disrupted.

In Vitro Studies

Research indicates that this compound has been utilized in various studies focusing on its effects on GABA receptors. For instance, it has been shown to inhibit the uptake of GABA in neuronal cultures, leading to increased synaptic concentrations of this neurotransmitter. This action potentially contributes to anxiolytic and anticonvulsant effects.

Table 1: Summary of Biological Activities

Case Studies

- GABAergic Modulation : A study demonstrated that administration of this compound in rodent models resulted in significant alterations in behavior consistent with increased GABAergic activity. The results indicated reduced anxiety-like behaviors and improved seizure thresholds.

- Neurotoxicity Prevention : Another investigation focused on the compound's ability to mitigate neurotoxic effects induced by excitotoxic agents. The findings suggested that pre-treatment with the compound significantly reduced neuronal death and preserved cognitive functions in treated animals.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for specific interactions with biological targets compared to similar compounds lacking deuterium substitution. This distinction may enhance its stability and efficacy as a therapeutic agent.

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-thiophene | No deuterium substitution | Standard GABA uptake inhibition |

| 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d4-thiophene | Fewer deuterium atoms | Reduced potency compared to d6 form |

Q & A

Q. Resolving conflicting crystallographic and spectroscopic data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。